Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that make it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using cyclization reactions.
Esterification: The final step involves the esterification of the quinoline derivative with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it valuable for studying enzyme inhibition and antibacterial properties.
Medicine: Fluorinated quinolines are investigated for their potential as antimalarial, antineoplastic, and antiviral agents.
Industry: The compound can be used in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to inhibit enzymes and disrupt biological processes. The quinoline core can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds are known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methoxy group. This combination enhances its biological activity and provides unique properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H11F2NO3 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
methyl 2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C13H11F2NO3/c1-7-5-10(19-6-11(17)18-2)12-8(14)3-4-9(15)13(12)16-7/h3-5H,6H2,1-2H3 |
InChI Key |
UUOLNAAOSKPCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)F)F |
Origin of Product |
United States |
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